molecular formula C7H5F3O3 B11779820 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid CAS No. 1464926-20-2

2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B11779820
CAS No.: 1464926-20-2
M. Wt: 194.11 g/mol
InChI Key: LPHPNVKQRGZXLH-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid is an organic compound belonging to the furan family, characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid typically involves the reaction of 2-Methyl-5-(trifluoromethyl)furan with a suitable carboxylating agent. One common method is the use of carbon dioxide in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzyme functions or disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical and physical properties.

Properties

CAS No.

1464926-20-2

Molecular Formula

C7H5F3O3

Molecular Weight

194.11 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H5F3O3/c1-3-4(6(11)12)2-5(13-3)7(8,9)10/h2H,1H3,(H,11,12)

InChI Key

LPHPNVKQRGZXLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(F)(F)F)C(=O)O

Origin of Product

United States

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